molecular formula C7H5Br2N3O B1447801 2-Bromo-3-[(5-bromopyrazin-2-yl)imino]propanal CAS No. 1375476-97-3

2-Bromo-3-[(5-bromopyrazin-2-yl)imino]propanal

Cat. No.: B1447801
CAS No.: 1375476-97-3
M. Wt: 306.94 g/mol
InChI Key: JWUMMQZMFXYLLP-QQDOKKFESA-N
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Description

2-Bromo-3-[(5-bromopyrazin-2-yl)imino]propanal is a chemical compound with the molecular formula C7H5Br2N3O and a molecular weight of 306.94 g/mol . It is characterized by the presence of bromine atoms and a pyrazine ring, which contribute to its unique chemical properties. This compound is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-[(5-bromopyrazin-2-yl)imino]propanal typically involves the reaction of 5-bromopyrazine-2-carbaldehyde with a brominating agent under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently brominated to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-[(5-bromopyrazin-2-yl)imino]propanal undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2-Bromo-3-[(5-bromopyrazin-2-yl)imino]propanal has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-3-[(5-bromopyrazin-2-yl)imino]propanal involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and imine group play crucial roles in its reactivity and biological activity. It can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-[(5-chloropyrazin-2-yl)imino]propanal
  • 2-Bromo-3-[(5-fluoropyrazin-2-yl)imino]propanal
  • 2-Bromo-3-[(5-iodopyrazin-2-yl)imino]propanal

Uniqueness

2-Bromo-3-[(5-bromopyrazin-2-yl)imino]propanal is unique due to the presence of two bromine atoms, which enhance its reactivity and potential biological activities compared to its analogs with different halogen atoms. The bromine atoms also influence the compound’s physical and chemical properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

(3E)-2-bromo-3-(5-bromopyrazin-2-yl)iminopropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2N3O/c8-5(4-13)1-11-7-3-10-6(9)2-12-7/h1-5H/b11-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUMMQZMFXYLLP-QQDOKKFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Br)N=CC(C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=CC(=N1)Br)/N=C/C(C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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